molecular formula C14H11FN2 B15330782 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine

2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine

Cat. No.: B15330782
M. Wt: 226.25 g/mol
InChI Key: QSZGWBSLYLOJHW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a fluorophenyl group at the 2-position and a methyl group at the 5-position of the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate fluorinated aromatic aldehydes or ketones. One common method involves the use of 2-aminopyridine and 2-fluorobenzaldehyde in the presence of a base such as sodium carbonate under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis approach, which involves the use of acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions. This method offers high yields and operational simplicity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines with various functional groups.

Scientific Research Applications

2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it selectively binds to metal ions, leading to changes in its fluorescence properties. This interaction is facilitated by the imidazo[1,2-a]pyridine core, which provides a suitable binding site for metal ions .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the fluorine substituent, which affects its reactivity and binding properties.

    2-(2-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.

    2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine: Contains a bromine atom, which can influence its chemical reactivity and biological activity.

Uniqueness

2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its potential as a fluorescent probe and pharmacologically active compound. The fluorine atom’s strong electron-withdrawing effect can also influence the compound’s reactivity and stability, making it a valuable molecule for various applications .

Properties

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2/c1-10-5-4-8-14-16-13(9-17(10)14)11-6-2-3-7-12(11)15/h2-9H,1H3

InChI Key

QSZGWBSLYLOJHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=CC=C3F

Origin of Product

United States

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